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6-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Lipophilicity ADME Optimization Physicochemical Property Design

6-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 19867-76-6; molecular formula C₇H₈N₄; molecular weight 148.17 g/mol) is a C6-methyl-substituted bicyclic heteroaromatic amine belonging to the 1H-pyrazolo[3,4-b]pyridine family—a privileged scaffold in medicinal chemistry with over 300,000 described analogs and more than 2,400 patents. The compound features a fused pyrazole–pyridine core bearing a free 4-amino group and a methyl substituent at the 6-position of the pyridine ring, yielding computed physicochemical descriptors distinct from its closest commercially available analogs: XLogP3-AA = 0.5, topological polar surface area (TPSA) = 67.6 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and zero rotatable bonds.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 19867-76-6
Cat. No. B3249887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine
CAS19867-76-6
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=NNC2=N1)N
InChIInChI=1S/C7H8N4/c1-4-2-6(8)5-3-9-11-7(5)10-4/h2-3H,1H3,(H3,8,9,10,11)
InChIKeyYOTKTNVTGWSZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 19867-76-6): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


6-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 19867-76-6; molecular formula C₇H₈N₄; molecular weight 148.17 g/mol) is a C6-methyl-substituted bicyclic heteroaromatic amine belonging to the 1H-pyrazolo[3,4-b]pyridine family—a privileged scaffold in medicinal chemistry with over 300,000 described analogs and more than 2,400 patents [1]. The compound features a fused pyrazole–pyridine core bearing a free 4-amino group and a methyl substituent at the 6-position of the pyridine ring, yielding computed physicochemical descriptors distinct from its closest commercially available analogs: XLogP3-AA = 0.5, topological polar surface area (TPSA) = 67.6 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and zero rotatable bonds [2]. This specific substitution pattern is conserved across several biologically validated chemotypes—notably the anxiolytic agent tracazolate (4-butylamino-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) and a series of PDE4 inhibitors disclosed by GlaxoSmithKline—positioning the compound as a strategic synthetic entry point for structure–activity relationship (SAR) exploration programs [3].

Why Generic 1H-Pyrazolo[3,4-b]pyridin-4-amine (CAS 49834-62-0) or Regioisomeric Analogs Cannot Replace 6-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine in SAR-Driven Programs


The 6-methyl group and the 4-amino substituent each impart distinct and non-interchangeable contributions to molecular recognition, lipophilicity, and synthetic derivatization potential. The unsubstituted parent compound 1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 49834-62-0; MW 134.14, XLogP3-AA = 0.1) lacks the hydrophobic methyl contact that occupies a conserved lipophilic sub-pocket in numerous kinase ATP-binding sites, as evidenced by SAR studies on pyrazolo[3,4-b]pyridine-based CDK, PDE4, and ALK inhibitors [1]. Conversely, the N-methyl regioisomer (CAS 856859-52-4; XLogP3-AA = 0.8, TPSA = 53.6 Ų, one rotatable bond) introduces conformational flexibility at the 4-amino locus and reduces polar surface area, altering both hydrogen-bonding geometry and membrane permeability relative to the target compound [2]. The 6-methyl-1H-pyrazolo[3,4-b]pyridine scaffold lacking the 4-amino group (CAS 885269-66-9; XLogP3-AA = 1.2, TPSA = 41.6 Ų, only one H-bond donor) forfeits the critical hinge-region hydrogen-bond donor/acceptor pair required for type I kinase inhibitor pharmacophore models [3]. Consequently, interchangeable procurement of any of these analogs will introduce uncontrolled variables into a SAR campaign, invalidating cross-compound potency and selectivity comparisons.

Quantitative Comparator-Based Differentiation Evidence for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 19867-76-6)


Lipophilicity Tuning: 0.4-log-Unit XLogP3-AA Increase over Unsubstituted Parent Enables Enhanced Passive Membrane Permeability Potential

The 6-methyl substituent on the pyridine ring increases computed lipophilicity by 0.4 log units relative to the unsubstituted parent 1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 49834-62-0), moving XLogP3-AA from 0.1 to 0.5. This magnitude of lipophilicity gain—while remaining below the commonly cited threshold of XLogP ≈ 5 associated with poor developability—falls within the range empirically correlated with improved passive transcellular diffusion without incurring prohibitive solubility penalties [1][2]. The molecular weight increases proportionally from 134.14 to 148.17 g/mol (+10.5%), and the topological polar surface area remains unchanged at 67.6 Ų for both compounds, indicating that the lipophilicity gain is achieved without eroding the hydrogen-bonding capacity of the 4-amino and pyrazole N–H donors [1][2].

Lipophilicity ADME Optimization Physicochemical Property Design

Regioisomeric Discrimination: C6-Methyl vs. N-Methyl Substitution Yields Divergent Conformational and Polar Surface Area Profiles

Despite sharing identical molecular formula (C₇H₈N₄) and molecular weight (148.17 g/mol), 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine and its N-methyl regioisomer (CAS 856859-52-4) exhibit physicochemically and conformationally distinct profiles. The target compound possesses zero rotatable bonds and a TPSA of 67.6 Ų, whereas the N-methyl isomer introduces one rotatable bond (the N–CH₃ torsion) and reduces TPSA to 53.6 Ų—a 14.0 Ų decrease that reflects methylation of the exocyclic 4-amino nitrogen rather than the pyridine C6 position [1][2]. The N-methyl substitution also increases XLogP3-AA to 0.8 (Δ +0.3 vs. target), further differentiating the two compounds. In kinase inhibitor design, the conformationally unrestricted N-methylamino group can adopt multiple orientations that may either compete with or fail to recapitulate the optimal hinge-region hydrogen-bonding geometry achieved by the conformationally locked C6-methyl–4-amino pattern of the target compound; direct comparative X-ray crystallographic data for 1H-pyrazolo[3,4-b]pyridine-based CDK2 inhibitors demonstrate that the 4-NH₂ group engages the kinase hinge via a bidentate donor–acceptor motif that is sensitive to substitution at the 4-amino nitrogen [3].

Regioisomer Differentiation Conformational Restriction Kinase Hinge Binding

Essential 4-Amino Hinge-Binding Motif: Differentiation from 6-Methyl-1H-pyrazolo[3,4-b]pyridine Which Lacks Kinase Hinge Hydrogen-Bonding Capacity

The presence of the 4-amino substituent confers two hydrogen bond donors and three hydrogen bond acceptors to the target compound, versus only one donor and two acceptors in 6-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 885269-66-9). This difference is pharmacophorically decisive: in the extensively characterized 1H-pyrazolo[3,4-b]pyridine CDK inhibitor series, the 4-amino group serves as the essential hinge-binding motif, forming a bidentate hydrogen-bond interaction with the backbone carbonyl and NH of the kinase hinge residue (e.g., Leu83 in CDK2). The prototypical CDK1/CDK2 inhibitor BMS-265246 (CDK1/cycB IC₅₀ = 6 nM; CDK2/cycE IC₅₀ = 9 nM) explicitly incorporates this 4-amino hinge-binding motif, and structure–activity studies confirm that removal or substitution of the 4-amino group ablates kinase inhibitory activity [1]. The 6-methyl-1H-pyrazolo[3,4-b]pyridine scaffold (TPSA = 41.6 Ų, XLogP3-AA = 1.2, HBD = 1) is therefore structurally incapable of replicating the type I kinase inhibitor binding mode accessible to the target compound [2].

Kinase Inhibitor Design Hinge-Binding Pharmacophore Structure-Based Drug Design

Validated Synthetic Tractability: SnCl₄-Catalyzed Annulation Route Enables Direct Access to 6-Methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-4-amine Libraries

A dedicated synthetic methodology paper demonstrates that 6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-4-amines—derivatives directly accessible from the target compound scaffold—can be prepared via SnCl₄-catalyzed annulation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with acetylacetone [1]. This method yields both 1-(4-amino-6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanones and 6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-4-amines as distinct product classes, demonstrating the divergent synthetic utility of the 4-amino-6-methyl substitution pattern. In contrast, the unsubstituted parent 1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 49834-62-0) does not bear the C6-methyl group required for this specific annulation trajectory, and alternative synthetic routes to C6-methyl analogs via post-annulation methylation introduce regioselectivity challenges and additional synthetic steps [2]. The broader pyrazolo[3,4-b]pyridine review literature confirms that the C6-methyl substituent is present in a substantial fraction of biologically active analogs, with methyl being one of the most prevalent substituents at this position across >300,000 cataloged compounds [2].

Synthetic Methodology Library Synthesis Medicinal Chemistry Enabling Technology

Evidence-Based Application Scenarios for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 19867-76-6) in Scientific and Industrial Settings


Kinase Inhibitor Lead Optimization: C6-Methyl Lipophilicity Tuning While Preserving Hinge-Binding Pharmacophore Integrity

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors (CDK, PDE4, ALK, or PIM1 targets) should procure this compound when SAR hypotheses require systematic exploration of C6 hydrophobic contacts. The +0.4 log-unit XLogP3-AA increase over the unsubstituted parent (ΔXLogP3-AA = 0.4 vs. CAS 49834-62-0) enables evaluation of lipophilicity-driven potency gains without altering the hydrogen-bond donor/acceptor capacity (TPSA unchanged at 67.6 Ų; HBD and HBA counts conserved at 2 and 3, respectively) [1][2]. This property differential is directly relevant to programs optimizing cellular activity and passive permeability while maintaining the bidentate 4-NH₂ hinge-binding interaction that is structurally validated in co-crystal structures of CDK2 inhibitors such as BMS-265246 (CDK1/cycB IC₅₀ = 6 nM; CDK2/cycE IC₅₀ = 9 nM) [3].

Parallel Library Synthesis via SnCl₄-Catalyzed Annulation: Direct Access to Diversely N1-Arylated 6-Methyl-4-aminopyrazolo[3,4-b]pyridine Libraries

Synthetic chemistry groups conducting scaffold-oriented library synthesis should select this compound as the core building block for SnCl₄-catalyzed annulation reactions with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles and acetylacetone. This methodology, validated by the Journal of Chemical Research (2018), yields both 1-(4-amino-6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanones and 6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-4-amines as distinct product classes from a single reaction manifold [4]. Procurement of the unsubstituted parent (CAS 49834-62-0) would preclude access to the C6-methyl-substituted product space via this convergent annulation route, necessitating additional synthetic steps for late-stage C6 functionalization.

PDE4 Inhibitor Scaffold Exploration: Building on the Tracazolate and GSK Pyrazolopyridine Chemotypes

Research programs targeting phosphodiesterase 4 (PDE4) for inflammatory or CNS indications should procure this compound as the core scaffold for generating analogs of the clinically precedented chemotype. Tracazolate (4-butylamino-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester), a non-sedative anxiolytic agent, directly incorporates the 4-amino-6-methyl substitution pattern [5]. The GlaxoSmithKline PDE4 inhibitor patent estate (e.g., US20060252790A1) extensively claims pyrazolo[3,4-b]pyridine-4-amines bearing C6 substituents, and the optimized PDE4 inhibitor pyrazolopyridine 20a—a potent and selective PDE4 inhibitor inhibiting LPS-induced TNF-α production from human PBMCs with a favorable rat PK profile—derives from this scaffold class [6]. Procurement of the 6-methyl-4-amino building block provides a direct synthetic entry point into this validated intellectual property space.

Regioisomer-Controlled Chemical Genetics: Avoiding False-Negative Phenotypes from N-Methyl Amino Conformational Flexibility

Chemical genetics laboratories employing pyrazolo[3,4-b]pyridine-based probe molecules must use the C6-methyl-4-amino regioisomer rather than the N-methyl-4-amino analog (CAS 856859-52-4) when the experimental design requires rigid presentation of the 4-amino hydrogen-bond donor/acceptor pair. The target compound's rotatable bond count of zero ensures a fixed spatial orientation of the 4-NH₂ group relative to the bicyclic core, whereas the N-methyl isomer's single rotatable bond (N–CH₃ torsion) introduces conformational ambiguity and reduces TPSA by 14.0 Ų (from 67.6 to 53.6 Ų) [7][8]. In target identification or chemoproteomic experiments where probe binding mode fidelity is critical for interpreting target engagement data, this conformational and polarity difference can determine whether a bona fide target is identified or a false-negative result is obtained.

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